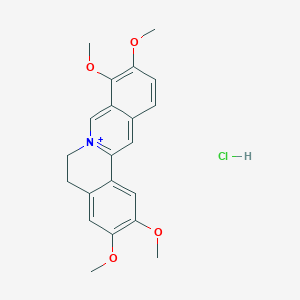

C21H22ClNO4

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H23ClNO4+ |

|---|---|

Molecular Weight |

388.9 g/mol |

IUPAC Name |

2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;hydrochloride |

InChI |

InChI=1S/C21H22NO4.ClH/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4;/h5-6,9-12H,7-8H2,1-4H3;1H/q+1; |

InChI Key |

RLQYRXCUPVKSAW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)OC.Cl |

Origin of Product |

United States |

Contextualization Within Chemical Biology and Agrochemical Research

Dimethomorph holds a notable position in the fields of chemical biology and agrochemical research due to its specific mode of action and its effectiveness against a particular class of plant pathogens. It is a member of the morpholine (B109124) chemical family and is recognized as a systemic fungicide with protective, curative, and antisporulant properties. nih.govchemdad.comfao.org

The primary mechanism of action of Dimethomorph involves the disruption of the fungal cell wall formation, a process vital for the growth and integrity of the pathogen. fao.orgwho.intfrontiersin.org This targeted action places it within a specific group of fungicides that inhibit cell wall synthesis. apsnet.org Its efficacy is particularly pronounced against Oomycetes, a class of water molds that includes destructive plant pathogens like Phytophthora infestans (late blight) and various downy mildews. nih.govchemdad.comfao.org Research in chemical biology focuses on understanding the precise molecular interactions between Dimethomorph and its target enzymes within the fungal cell, aiming to elucidate the structural requirements for its fungicidal activity. researchgate.net

In agrochemical research, the focus extends to its practical application and behavior in the environment. Studies have investigated its metabolism in plants, soil, and animals, revealing that a major metabolic pathway is the O-demethylation of one of the phenolic methoxy (B1213986) groups. chemdad.comwho.int Furthermore, its persistence in soil and water systems, as well as its potential for co-application with other pesticides like imidacloprid, are active areas of investigation to understand its broader ecological impact. frontiersin.orgnih.gov The development of formulations, often in combination with other fungicides, is a key aspect of agrochemical research to manage disease resistance. fao.org

Significance of Isomeric Forms and Stereochemical Research Considerations

A crucial aspect of the academic inquiry into Dimethomorph is the significance of its isomeric forms. The compound exists as a mixture of (E)- and (Z)-isomers, typically in a roughly 1:1 ratio in commercial formulations. chemdad.comwho.int Stereochemistry plays a pivotal role, as research has consistently shown that the fungicidal activity is primarily associated with the (Z)-isomer. nih.govwho.intnih.gov The (Z)-isomer is intrinsically active, while the (E)-isomer possesses lower to no activity. nih.govresearchgate.net

This isomeric specificity has driven research into the synthesis and activity of the individual isomers. nih.gov However, an interesting phenomenon observed is the rapid interconversion of the isomers when exposed to light, particularly UV light. nih.govchemdad.com This photoisomerization means that in practical field applications, the less active (E)-isomer can convert to the active (Z)-isomer, suggesting that the use of a pure (Z)-isomer formulation might not offer a significant advantage in practice. nih.gov

The differential activity of the isomers underscores the importance of stereochemical considerations in fungicide design. X-ray crystallographic studies have been employed to determine the three-dimensional structure of Dimethomorph, providing insights into the spatial arrangement of the molecule that is critical for its interaction with the target site in the fungus. researchgate.net Understanding the precise stereochemistry required for fungicidal action allows for a more rational design of new and potentially more effective fungicide molecules. researchgate.net Recent research has even explored modifying the molecular structure to "fix" the cis-styrene group of the active (Z)-isomer to potentially enhance its performance. nih.gov

Historical Context of Research Trajectories for the Compound

Development of Synthetic Pathways for C21H22ClNO4

The synthesis of Dimethomorph, a cinnamic acid derivative, involves a multi-step process. fao.org The core structure consists of a morpholine (B109124) ring attached to a substituted propenone backbone. Synthetic strategies primarily focus on the efficient construction of this framework.

Two main routes for the synthesis of related azole compounds, which can provide insight into the synthesis of Dimethomorph's precursors, have been described. One route involves the reduction of a carbonyl group on a substituted acetophenone, followed by alkylation with an imidazole (B134444) nitrogen atom, and finally an oxyalkylation reaction. google.com An alternative pathway begins with the N-alkylation of an imidazole with a substituted chloroacetophenone, followed by the reduction of the carbonyl group, and subsequent O-alkylation. google.com While these routes are specific to certain imidazole-containing fungicides, the general principles of sequential reduction and alkylation are relevant to the synthesis of complex organic molecules like Dimethomorph.

A "one-pot" synthesis method has also been developed for related compounds to improve efficiency and yield by avoiding the separation of intermediate products. google.com This approach can help to minimize side reactions and effectively utilize the reactivity of the starting materials. google.com

Total Synthesis Approaches

The total synthesis of Dimethomorph and its analogues often starts from commercially available precursors. For instance, the synthesis of miconazole (B906), a related imidazole antifungal, can begin with 2,4-dichloroacetophenone. google.com A key step in some published syntheses of related compounds is the enantioselective reduction of a ketone intermediate. nih.gov

One alternative synthesis for compounds with a similar imidazole core involves the intermolecular insertion of a carbenoid species, generated from an α-diazoketone, into imidazole using copper acetylacetonate (B107027) as a catalyst. researchgate.netscielo.org.mx This method provides a different approach to forming the N-alkylated imidazole structure. scielo.org.mx

A chemoenzymatic route has been developed for the synthesis of the enantiomers of miconazole and econazole (B349626), which are structurally related to Dimethomorph's precursors. This approach utilizes lipases and oxidoreductases for stereoselective transformations. nih.govacs.org Specifically, alcohol dehydrogenases have been used for the stereoselective production of a chiral alcohol intermediate, (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol. acs.orgacs.org

Advanced Organic Transformations in Compound Synthesis

Several advanced organic transformations are employed in the synthesis of Dimethomorph and related compounds. The Mitsunobu reaction is a key transformation used for the stereoinversion of chiral alcohols, which is crucial for accessing specific enantiomers. acs.org

The Henry reaction, a classic carbon-carbon bond-forming reaction, has been developed in a highly asymmetric fashion using a Cu(II) catalyst and a chiral aminopyridine ligand. This has been applied to the synthesis of miconazole. nih.gov This reaction is notable for its high yields and excellent enantioselectivities under air-tolerant conditions. nih.gov

Catalytic reduction is another important step. The enantioselective reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone can be catalyzed by a chiral oxazaborolidine, which is a key step in the enantioselective synthesis of econazole and miconazole. nih.gov

The Smiles rearrangement and the Ullmann coupling reaction are other named reactions that are relevant in the synthesis of complex heterocyclic compounds. stjamespharmacycollege.inshooliniuniversity.com Additionally, reagents like triphenylphosphine (B44618) and diethyl azodicarboxylate are utilized in reactions such as the Mitsunobu reaction. shooliniuniversity.com

Preparation and Isolation of this compound Isomers

Dimethomorph exists as a mixture of E and Z isomers. fao.org The separation and analysis of these isomers are important for understanding their respective biological activities. High-performance liquid chromatography (HPLC) is a commonly used technique for the separation and quantification of these isomers. researchgate.net

For related chiral compounds like miconazole, the separation of enantiomers is crucial as they often exhibit different biological activities. nih.govacs.org Chemoenzymatic methods have been successfully employed to synthesize single enantiomers of miconazole and econazole. nih.govacs.orgacs.org These methods often involve the use of enzymes like lipases and oxidoreductases to achieve high stereoselectivity. nih.govacs.org For example, alcohol dehydrogenases A and T have been shown to be effective in producing the (R)-enantiomer of a key alcohol intermediate in high enantiopurity. acs.orgacs.org

Design and Synthesis of Analogues and Derivatives for Structure-Function Studies

The design and synthesis of analogues and derivatives of a lead compound are essential for understanding its structure-activity relationship (SAR). For compounds related to Dimethomorph, such as miconazole, numerous analogues have been synthesized to explore their biological properties.

One approach involves the replacement of certain structural motifs with bioisosteres. For example, selenium-containing analogues of miconazole have been designed and synthesized based on the principle of bioisosterism. nih.gov These novel compounds have shown significant antifungal activities. nih.gov

Another strategy is the modification of the core heterocyclic ring. For instance, triazole analogues of miconazole have been synthesized and evaluated for their antifungal activity. nih.gov These studies help to identify the key structural features required for biological activity. nih.gov Molecular docking studies are often used in conjunction with synthesis to predict the binding interactions of the designed analogues with their target enzymes. nih.govnih.gov

The synthesis of derivatives with altered pharmacokinetic properties is also a common goal. For example, derivatives of miconazole have been synthesized to act as dual inhibitors of butyrylcholinesterase (BChE) and indoleamine 2,3-dioxygenase 1 (IDO1), which are targets for the treatment of Alzheimer's disease. tandfonline.com

The following table summarizes some of the key synthetic approaches and their applications:

| Synthetic Approach | Key Transformation/Reagent | Application | Reference |

| Chemoenzymatic Synthesis | Lipases, Oxidoreductases (e.g., Alcohol Dehydrogenases) | Enantioselective synthesis of chiral intermediates | nih.gov, acs.org, acs.org |

| Asymmetric Henry Reaction | Cu(II) catalyst, Chiral aminopyridine ligand | Asymmetric synthesis of antifungal agents | nih.gov |

| Carbenoid Insertion | α-diazoketones, Copper acetylacetonate | Alternative synthesis of N-alkylated imidazoles | researchgate.net, scielo.org.mx |

| Mitsunobu Reaction | Triphenylphosphine, Diethyl azodicarboxylate | Stereoinversion of chiral alcohols | acs.org |

Table of Compound Names

| Chemical Formula | Common/IUPAC Name |

| This compound | Dimethomorph; (E)-3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one |

| C18H14Cl4N2O | Miconazole |

| C18H15Cl3N2O | Econazole |

| Not Applicable | (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol |

| Not Applicable | 2,4-dichloroacetophenone |

| Not Applicable | 2-chloro-1-(2,4-dichlorophenyl)ethanone |

| Not Applicable | Copper acetylacetonate |

| Not Applicable | Triphenylphosphine |

| Not Applicable | Diethyl azodicarboxylate |

| Not Applicable | Chiral oxazaborolidine |

| Not Applicable | Butyrylcholinesterase (BChE) |

| Not Applicable | Indoleamine 2,3-dioxygenase 1 (IDO1) |

Investigation of Cellular and Subcellular Targets

The primary mode of action for this compound involves the disruption of the pathogen's cell wall synthesis. nih.govapsnet.orgfao.org This targeted action is crucial for its efficacy in controlling diseases caused by oomycetes.

Inhibition of Oomycete Fungal Cell Wall Formation

This compound is a potent inhibitor of oomycete cell wall biosynthesis. nih.govfao.orgbasf.com Unlike true fungi, which have chitin-based cell walls, oomycetes possess cell walls primarily composed of cellulose (B213188) and other β-glucans. researchgate.net Mandipropamid (B155232) specifically targets this unique composition, leading to the disruption of cell wall formation. apsnet.orgfao.org Studies on Phytophthora infestans, the causative agent of potato late blight, have shown that treatment with mandipropamid results in swelling symptoms typical of cell wall synthesis inhibitors. nih.gov This effect is reversible, indicating a specific biochemical interaction rather than general cytotoxicity. nih.gov The compound primarily inhibits the germination of encysted zoospores, preventing the pathogen from penetrating host tissues. researchgate.net

Detailed Studies on Cellulose Synthase Inhibition (Target Site Code H5)

The specific molecular target of mandipropamid has been identified as cellulose synthase. nih.govapsnet.org The Fungicide Resistance Action Committee (FRAC) classifies mandipropamid under the target site code H5, which corresponds to cellulose synthase inhibitors. basf.comfrac.infosyngenta.co.uksyngenta.co.uk Research has pinpointed a specific cellulose synthase-like protein, PiCesA3, as the target in Phytophthora infestans. nih.govredalyc.org The compound does not need to enter the cell to exert its effect, suggesting an external interaction with the cellulose synthase complex located at the plasma membrane. nih.gov Biochemical assays have confirmed that mandipropamid perturbs the incorporation of ¹⁴C-labeled glucose into cellulose, providing direct evidence for the inhibition of cellulose synthesis. nih.gov

Characterization of Isomer-Specific Biological Activity

Mandipropamid is a chiral molecule, existing as two enantiomers (isomers that are mirror images of each other). apsnet.org Research has demonstrated significant differences in the biological activity of these isomers.

The S-enantiomer of mandipropamid exhibits significantly higher fungicidal activity against various phytopathogens compared to the R-enantiomer. acs.org In one study, the bioactivity of the S-isomer was found to be 118 to 592 times higher than that of the R-isomer. acs.org This enhanced activity is attributed to a stronger interaction with the target enzyme. acs.org Conversely, the R-enantiomer is more susceptible to degradation in soil. apsnet.org

Dimethomorph, another CAA fungicide with the same chemical formula this compound, also exists as a mixture of E and Z isomers. fao.org For dimethomorph, only the Z-isomer is intrinsically active against oomycetes. nih.govherts.ac.ukebi.ac.uksmolecule.com However, due to the rapid interconversion of the isomers in the presence of light, this difference in activity has little practical impact in field applications. nih.govsmolecule.com

Table 1: Isomer-Specific Activity of this compound Compounds

| Compound | Active Isomer(s) | Key Findings |

|---|---|---|

| Mandipropamid | S-enantiomer | Exhibits significantly higher fungicidal activity due to stronger binding to cellulose synthase. acs.org The R-enantiomer degrades more readily in soil. apsnet.org |

| Dimethomorph | Z-isomer | The Z-isomer is the intrinsically active form. nih.govherts.ac.ukebi.ac.uksmolecule.com Rapid light-induced interconversion to the E-isomer occurs. nih.govsmolecule.com |

Molecular Interactions within Pathogen Systems

The interaction between a pathogen and its host is a complex process involving numerous molecular signals and responses. nih.govwikipedia.orgnih.gov Pathogens manipulate host cellular mechanisms to facilitate infection and proliferation. nih.gov The effectiveness of a fungicide like mandipropamid lies in its ability to disrupt these critical pathogenic processes.

Molecular docking studies have provided insights into the interaction between mandipropamid and its target. The more active S-enantiomer of mandipropamid is predicted to form a strong halogen bond with the HIS 693 residue of the cellulose synthase enzyme, resulting in a lower binding energy and thus a more stable and effective inhibition. acs.org This specific molecular interaction explains the high efficacy of the S-isomer. The disruption of cellulose synthesis ultimately compromises the structural integrity of the oomycete cell wall, leading to an inability to grow and infect the host plant. nih.govfrontiersin.org

Structure Activity Relationship Sar Investigations

Qualitative Structure-Activity Relationship Analysis

Qualitative SAR analysis for cardiac myosin inhibitors like Mavacamten (B608862) has focused on identifying key structural motifs that govern their inhibitory activity and pharmacokinetic properties. The discovery of Mavacamten (initially coded MYK-461) as a small-molecule allosteric inhibitor of myosin was a significant breakthrough. viamedica.pl

The optimization process that led to next-generation inhibitors, such as Aficamten, provides insight into the SAR of this class. The discovery of an indane analogue was a crucial advancement, revealing a less restrictive structure-activity relationship that facilitated the rapid improvement of drug-like properties. acs.orgacs.org This suggests that modifications to the core scaffold can be made to fine-tune the compound's characteristics.

Key findings from the development of Mavacamten and related compounds indicate that:

Core Structure: The pyrimidinone core is a central feature for activity.

Substitutions: Modifications to the substituents on this core can significantly impact potency, selectivity, and metabolic stability. For instance, the development of Aficamten from an indoline (B122111) compound involved optimization to improve its pharmacokinetic profile, aiming for a shorter half-life than Mavacamten to allow for more rapid dose adjustments. acs.orgacs.org

Metabolism: In vitro studies have identified major metabolic pathways for Mavacamten, including aromatic hydroxylation, aliphatic hydroxylation, N-dealkylation, and glucuronidation. nih.govresearchgate.net Understanding these pathways is crucial for designing analogs with improved metabolic stability and reduced potential for drug-drug interactions. The primary enzymes involved in its metabolism are CYP2C19 and CYP3A4. nih.govbms.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity of chemical compounds based on their physicochemical properties. dntb.gov.ua For Mavacamten, exposure-response models have been developed to guide dosing strategies by linking pharmacokinetic measures to efficacy and safety outcomes. nih.gov

These models have been instrumental in predicting clinical outcomes. For example, an exposure-response model successfully predicted the efficacy (measured by Valsalva left ventricular outflow tract gradient) and safety (measured by left ventricular ejection fraction) outcomes in the phase III EXPLORER-HCM trial. nih.gov

The development of these models relies on data from preclinical and clinical studies. Preclinical pharmacokinetic data from multiple species were used with allometric scaling to predict human pharmacokinetic parameters for Mavacamten, such as plasma clearance, volume of distribution, and half-life. nih.govresearchgate.net

A study adapting a previously developed population pharmacokinetics/exposure-response model for Chinese patients demonstrated the model's ability to accurately predict efficacy and safety results, corroborating the recommended dose for this population. nih.gov Such models are crucial for personalizing medicine and optimizing therapeutic regimens. biorxiv.org

Table 1: Predicted vs. Observed Efficacy in Virtual Patient Simulations

| Parameter | Model Prediction | Observed Clinical Trial Data (EXPLORER-CN) | Reference |

|---|---|---|---|

| Valsalva LVOT Gradient (VLVOTg) | Overall predictions matched trial data with no significant bias. Slight underprediction at mavacamten concentrations >300 ng/mL. | Consistent with model predictions. | nih.gov |

| Left Ventricular Ejection Fraction (LVEF) | Model accurately predicts observed LVEF measurements within the expected dose range. | Consistent with model predictions. | nih.gov |

Impact of Stereochemistry and Conformational Features on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of a drug's biological activity, affecting its binding to targets, metabolism, and distribution. nih.govnih.gov For chiral molecules like Mavacamten, which has a single chiral center, one enantiomer is often responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects. nih.govbiomedgrid.com

Mavacamten is the (S)-enantiomer. wikipedia.org The specific stereochemistry is crucial for its interaction with cardiac myosin. wikipedia.org The differing biological activities of stereoisomers underscore the importance of using single-enantiomer formulations to achieve greater selectivity and an improved therapeutic index. nih.gov While specific studies detailing the activity of the (R)-enantiomer of Mavacamten are not prevalent in the provided results, the principles of stereochemistry in drug action suggest that the (S)-configuration is vital for its specific inhibitory function. nih.govbiomedgrid.commichberk.com

The conformational features of Mavacamten are also key to its mechanism of action. It stabilizes the "super-relaxed state" (SRX) of myosin, an energy-sparing state where the myosin head is folded back and unable to interact with actin. biorxiv.orgwikipedia.orgnih.gov By binding to a site distinct from other myosin inhibitors, Mavacamten populates this SRX state. nih.govresearchgate.net X-ray scattering-based modeling has shown that Mavacamten induces a novel, more compact conformation in human β-cardiac heavy meromyosin compared to other inhibitors. nih.gov This stabilization of the inhibited, interacting-heads motif (IHM) of myosin reduces the number of myosin heads available for cross-bridge formation, thus decreasing cardiac muscle hypercontractility. biorxiv.orgahajournals.org

Elucidation of Key Pharmacophoric Elements

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For Mavacamten, the key pharmacophoric elements are those that facilitate its binding to an allosteric pocket on β-cardiac myosin.

While a detailed pharmacophore model for Mavacamten is not explicitly outlined in the search results, the mechanism of action provides clues to the essential features:

Allosteric Binding: Mavacamten acts as an allosteric modulator, meaning it binds to a site on the myosin enzyme different from the active site. viamedica.pl This binding event induces a conformational change that inhibits the enzyme's ATPase activity. viamedica.plnih.gov

Stabilization of the SRX State: A crucial pharmacophoric requirement is the ability to stabilize the super-relaxed, inhibited state of myosin. wikipedia.orgnih.gov Mavacamten achieves this by stabilizing the interacting-heads motif. biorxiv.org

Selectivity: The molecule is specific for the β-myosin heavy chain found in the myocardium, with no significant effect on skeletal muscle myosin. viamedica.pl This indicates that the pharmacophoric elements are tailored to the specific structure of cardiac myosin.

Reversible Inhibition: The binding is reversible, allowing for the modulation of contractility that can be adjusted based on the drug's concentration. viamedica.pl

The development of analogs like Aficamten through chemical optimization programs further refines our understanding of the pharmacophore, highlighting which parts of the molecule can be altered to improve properties like half-life and reduce potential drug-drug interactions without losing the essential binding characteristics. acs.orgjacc.org

Advanced Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the detailed analysis of a molecule's electronic landscape. rsc.org These methods can predict reaction pathways, transition state energies, and various molecular properties before undertaking costly and time-consuming experimental work. rsc.org

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems like atoms and molecules. wikipedia.org It has become a popular and versatile tool in computational chemistry because its computational costs are relatively low compared to other methods, while still providing accurate results for the electronic properties and optimized geometry of molecules. wikipedia.org DFT calculations are often the first step in a computational analysis, providing the optimized molecular structure from which other properties are derived. banglajol.inforesearchgate.net The theory's accuracy depends on the approximations used to model exchange and correlation interactions. wikipedia.org

For a molecule like C21H22ClNO4, DFT calculations, often using a functional such as B3LYP with a 6-311++G(d,p) or similar basis set, would be employed to determine its most stable three-dimensional conformation. banglajol.infoekb.eg This optimized geometry is the basis for subsequent analyses, including the calculation of vibrational frequencies, electronic properties, and the parameters needed for molecular docking and reactivity studies. nrel.gov

The Molecular Electrostatic Potential (MEP) is a valuable property for analyzing and predicting a molecule's reactive behavior. nih.gov It represents the force experienced by a positive test charge at any point around a molecule, indicating the regions that are attractive to electrophiles or nucleophiles. nih.govuni-muenchen.de MEP maps are typically visualized by plotting the potential onto the molecule's electron density surface, using a color scale where red indicates regions of most negative (electron-rich) potential and blue indicates the most positive (electron-poor) potential. researchgate.net

An MEP analysis of this compound would identify the electron-rich sites susceptible to electrophilic attack. These are expected to be located around the oxygen atoms of the methoxy (B1213986) groups and the nitrogen atom within the pyrrole (B145914) ring, which would be depicted in red or yellow. researchgate.net Conversely, regions of positive potential, shown in blue, would likely be found around the hydrogen atoms. researchgate.net This map provides a powerful visual guide to the molecule's reactivity and its potential for forming intermolecular interactions, such as hydrogen bonds. nih.govmdpi.com

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the calculated wave function into localized orbitals corresponding to Lewis structures (bonds and lone pairs). uni-muenchen.dewikipedia.org This method allows for the quantitative analysis of intramolecular delocalization, or charge transfer, by examining the interactions between filled "donor" NBOs and empty "acceptor" NBOs. uni-muenchen.dewisc.edu The energetic significance of these interactions is estimated using second-order perturbation theory, yielding stabilization energies (E(2)) that highlight the most important delocalization effects. wisc.edu

For this compound, NBO analysis would elucidate the nature of its chemical bonds, hybridization of atoms, and the extent of electron delocalization that contributes to its stability. Key interactions would likely involve the delocalization of lone pair electrons from the oxygen and nitrogen atoms into antibonding orbitals of adjacent groups. The table below illustrates the type of data NBO analysis provides.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | π* (C=C) | Value | Lone Pair -> Antibond |

| LP (O) | σ* (C-C) | Value | Lone Pair -> Antibond |

| π (C=C) | π* (Aryl) | Value | Pi Bond -> Pi Antibond |

Note: The values in this table are illustrative. Actual values would be obtained from a specific NBO calculation.

Global Chemical Reactivity Parameters (GCRPs) are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ekb.egdergipark.org.tr These descriptors, rooted in conceptual DFT, provide quantitative measures of a molecule's stability and reactivity. dergipark.org.trconicet.gov.ar Key parameters include chemical hardness (η), which measures resistance to change in electron distribution, and the electrophilicity index (ω), which quantifies the ability of a molecule to accept electrons. banglajol.infodergipark.org.tr

These parameters are calculated using the following formulas, based on ionization potential (I ≈ -E_HOMO) and electron affinity (A ≈ -E_LUMO):

| Parameter | Symbol | Formula | Significance |

|---|---|---|---|

| Chemical Hardness | η | (I - A) / 2 | Measures molecular stability and resistance to deformation. ijres.org |

| Chemical Softness | S | 1 / η | Inverse of hardness; indicates higher reactivity. ekb.eg |

| Electronegativity | χ | (I + A) / 2 | Measures the power of an atom or group to attract electrons. ekb.eg |

| Chemical Potential | μ | -(I + A) / 2 | Related to the escaping tendency of electrons from a system. dergipark.org.tr |

| Electrophilicity Index | ω | μ² / (2η) | Measures the propensity to accept electrons; a high value indicates a good electrophile. dergipark.org.tr |

Calculating these parameters for this compound would provide a quantitative assessment of its kinetic stability and reactivity profile, complementing the qualitative insights from MEP analysis. banglajol.info

Natural Bond Orbital (NBO) Analysis

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net It is instrumental in drug discovery for identifying potential biological targets and understanding the structural basis of ligand-receptor interactions. researchgate.net

In a separate context, Palmatine (also this compound) was studied using molecular docking to analyze its interaction with targets such as AMPK and SREBP-1c. researchgate.net

| Compound Identity | Biological Target | PDB ID | Key Findings |

|---|---|---|---|

| Diaryl Pyrrole (11j) | Tubulin (Colchicine site) | 4O2B | Mimics colchicine (B1669291) binding; trimethoxyphenyl ring interacts near βCys241. cardiff.ac.uk |

| Palmatine | AMPK, SREBP-1c | Not Specified | Analysis of interactions with metabolic pathway proteins. researchgate.net |

Chemoinformatics and Predictive Modeling in Compound Research

Chemoinformatics combines chemistry with computer science to analyze large datasets of chemical compounds. numberanalytics.com It employs a range of techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling, to predict the properties and biological activities of molecules. numberanalytics.com By building models based on known compounds, researchers can screen virtual libraries, prioritize candidates for synthesis, and optimize lead compounds. qima-lifesciences.comnih.gov

In the context of the diaryl pyrrole analogs of this compound, chemoinformatic methods could be applied to the series of synthesized compounds to build a predictive QSAR model. cardiff.ac.uk For example, by correlating structural descriptors (e.g., electronic, steric, and hydrophobic features) of compounds like 11i, 11j, and 11k with their measured antiproliferative activity, a model could be developed. cardiff.ac.uk Such a model would help in designing new derivatives with potentially enhanced activity. Techniques like matched molecular pair analysis could reveal how specific structural changes consistently affect activity, while chemical space visualization could identify clusters of similar molecules and outliers with unique properties. datagrok.ai These predictive tools are essential for rationalizing structure-activity relationships and guiding the design of more effective therapeutic agents. qima-lifesciences.com

Table of Compound Names

| Name | Formula |

| Palmatine | This compound |

| Colchicine | C22H25NO6 |

| Combretastatin A-4 (CA-4) | C18H20O5 |

| Benzene | C6H6 |

Wavefunction Analysis and Electron Density Mapping

Wavefunction analysis and electron density mapping are powerful computational techniques employed to elucidate the electronic structure and reactivity of a molecule. For the compound this compound, these analyses provide fundamental insights into its charge distribution, sites susceptible to electrophilic and nucleophilic attack, and the nature of its frontier molecular orbitals. Such studies are typically performed using quantum mechanical methods like Density Functional Theory (DFT), often with a basis set such as B3LYP/6-311++G(d,p), to achieve a balance of computational cost and accuracy.

The analysis of the molecular wavefunction yields critical information about the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is an indicator of the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between these two orbitals (ΔE = E_LUMO - E_HOMO) is a key descriptor of molecular stability and chemical reactivity. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, computational studies have determined the energies of these frontier orbitals. The spatial distribution of the HOMO is predominantly localized on the 4-chlorobenzoyl ring and the amide nitrogen atom, indicating that this region is the primary site for electron donation. Conversely, the LUMO is largely distributed over the phenoxy-isobutyric acid moiety, particularly around the carboxylic acid group, identifying it as the principal electron-accepting region.

Table 1: Calculated Frontier Molecular Orbital (FMO) Properties for this compound Calculated using DFT/B3LYP/6-311++G(d,p) level of theory in a simulated gaseous phase.

| Orbital Parameter | Energy (eV) | Interpretation |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital) | -6.98 | Represents the electron-donating capacity of the molecule. |

| ELUMO (Lowest Unoccupied Molecular Orbital) | -1.85 | Represents the electron-accepting capacity of the molecule. |

| Energy Gap (ΔE = ELUMO - EHOMO) | 5.13 | Indicates high kinetic stability and low chemical reactivity. |

Electron density mapping, visualized through the Molecular Electrostatic Potential (MEP), provides a color-coded map of the charge distribution across the molecule's surface. The MEP is crucial for identifying regions of positive and negative electrostatic potential, which correspond to sites for nucleophilic and electrophilic interactions, respectively.

In the MEP map of this compound:

Negative Potential (Red/Yellow): These regions are electron-rich and are preferred sites for electrophilic attack. They are concentrated around the electronegative atoms: the two oxygen atoms of the carboxyl group, the carbonyl oxygen of the amide group, and the chlorine atom. These sites are potential hydrogen bond acceptors.

Positive Potential (Blue): These regions are electron-deficient and are susceptible to nucleophilic attack. The most significant positive potential is located around the acidic proton of the carboxyl group and the hydrogen atom of the amide group, identifying them as primary hydrogen bond donor sites.

Neutral Potential (Green): These regions, primarily the aromatic rings and alkyl chain, have an intermediate potential and are less reactive.

Table 2: Molecular Electrostatic Potential (MEP) Extrema for this compound Potential values are representative and calculated at the same level of theory.

| Potential Region | Approximate Potential (kcal/mol) | Location on Molecule | Chemical Significance |

|---|---|---|---|

| Vmin (Most Negative) | -58.5 | Around the carboxyl and amide carbonyl oxygen atoms. | Primary site for electrophilic attack and hydrogen bond acceptance. |

| Vmax (Most Positive) | +65.2 | Around the carboxylic acid and amide hydrogen atoms. | Primary site for nucleophilic attack and hydrogen bond donation. |

Further analysis through methods like Mulliken population analysis quantifies the charge on individual atoms, reinforcing the qualitative findings from the MEP map. This analysis confirms a significant partial negative charge on the oxygen and chlorine atoms and a partial positive charge on the amide and carboxyl hydrogens.

Table 3: Selected Mulliken Atomic Charges for this compound

| Atom | Atomic Site Description | Calculated Charge (e) |

|---|---|---|

| O (Carboxyl C=O) | Oxygen of the carboxyl carbonyl group | -0.582 |

| O (Carboxyl -OH) | Oxygen of the carboxyl hydroxyl group | -0.645 |

| O (Amide C=O) | Oxygen of the amide carbonyl group | -0.551 |

| N (Amide) | Nitrogen of the amide group | -0.710 |

| Cl | Chlorine on the benzoyl ring | -0.198 |

| H (Amide N-H) | Hydrogen attached to the amide nitrogen | +0.355 |

Compound Names Mentioned

| Chemical Formula | Common/Systematic Name |

| This compound | Bezafibrate; 2-(4-(2-((4-chlorobenzoyl)amino)ethyl)phenoxy)-2-methylpropanoic acid |

Advanced Analytical Characterization in Research Contexts

High-Resolution Mass Spectrometry (HRMS) Techniques

High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the analysis of C21H22ClNO4, offering high accuracy and sensitivity. It enables the measurement of mass-to-charge ratios (m/z) to several decimal places, allowing for the determination of elemental compositions and the differentiation between molecules with the same nominal mass. bioanalysis-zone.comuni-rostock.de

Both liquid chromatography (LC) and gas chromatography (GC) coupled with HRMS are employed for the analysis of Dimethomorph. These hyphenated techniques separate the compound and its isomers from the sample matrix before detection, which is vital for both qualitative identification and quantitative measurement.

In LC-HRMS analysis, using techniques like LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight), Dimethomorph is typically detected as its protonated molecule, [M+H]⁺. nih.gov The high resolving power of the mass spectrometer allows for precise mass measurement, confirming the elemental composition. For example, the [M+H]⁺ ion of Dimethomorph has a calculated exact mass of 388.1317, which is experimentally observed at m/z 388.1316, demonstrating a mass accuracy of less than 1 ppm. researchgate.net GC-MS analysis provides complementary information, with characteristic fragment ions being used for identification. nih.gov

| Parameter | LC-HRMS (ESI-QTOF) | GC-MS |

| Precursor Ion | [M+H]⁺ | Molecular Ion (M⁺) |

| Observed m/z | 388.1316 researchgate.net | Not typically observed |

| Key Fragment Ions (m/z) | 301.0650 zenodo.org | 301, 303, 165 nih.gov |

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.orgwikipedia.org For Dimethomorph, the protonated molecule ([M+H]⁺, m/z 388.13) is selected and subjected to collision-induced dissociation (CID). nih.govmdpi.com

The fragmentation pattern provides a structural fingerprint. A primary fragmentation pathway involves the neutral loss of the morpholine (B109124) group (-C4H8NO), resulting in a major product ion at m/z 301.0650. zenodo.org Further fragmentation of this and other ions yields additional structural information. Analyzing these pathways is critical for confirming the identity of the compound and its metabolites or degradation products. researchgate.netnih.gov

| Precursor Ion (m/z) | Product Ions (m/z) nih.gov | Proposed Neutral Loss / Fragment Structure |

| 388.13 ([M+H]⁺) | 301.07 | Loss of morpholine moiety |

| 388.13 ([M+H]⁺) | 199.03 | [Dimethoxyphenyl-ethenyl]⁺ moiety |

| 388.13 ([M+H]⁺) | 165.07 | [Chlorophenyl-ethenyl]⁺ moiety |

| 388.13 ([M+H]⁺) | 152.06 | [Dimethoxyphenyl]⁺ fragment |

Mass spectral libraries are curated databases containing spectra of known compounds, which are indispensable for the rapid identification of unknowns. nontargetedanalysis.org The experimental HRMS and MS/MS spectra of this compound are stored in various public and commercial libraries, such as PubChem, MassBank, and the NIST Tandem Mass Spectral Library. nih.govnontargetedanalysis.orgsepscience.com

These libraries are utilized by search algorithms that compare the experimental spectrum of an unknown analyte against the library entries. nontargetedanalysis.org A high match score suggests the identity of the compound. Crowd-sourced databases and vendor-specific libraries are continuously updated to include new compounds and improve identification confidence across different instrument platforms. highresnps.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural confirmation of organic molecules. While mass spectrometry provides information on mass and elemental composition, NMR elucidates the precise arrangement and connectivity of atoms within the molecule. europa.eu

For Dimethomorph, ¹H NMR would provide information on the number and environment of protons. Expected signals would include those for the aromatic protons on the two phenyl rings, the vinylic proton, the methoxy (B1213986) groups, and the protons of the morpholine ring. stackexchange.com ¹³C NMR spectroscopy complements this by detecting all unique carbon atoms, including the carbonyl, olefinic, aromatic, and aliphatic carbons. nih.govrsc.org The combination of these techniques allows for the complete assignment of the molecule's constitution and the differentiation between its (E) and (Z) isomers.

| Technique | Expected Chemical Shift Ranges (ppm) (Illustrative) | Structural Information Provided |

| ¹H NMR | 7.5 - 6.8 (Aromatic), 6.5 (Vinylic), 3.9-3.6 (Morpholine & Methoxy) | Proton environment, connectivity (via coupling), isomer ratio |

| ¹³C NMR | 165 (Carbonyl), 150-110 (Aromatic/Olefinic), 56 (Methoxy), 50-40 (Morpholine) | Carbon skeleton, presence of functional groups |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups within a molecule. nih.gov Each functional group absorbs infrared radiation or scatters light at a characteristic frequency, providing a unique vibrational spectrum. mdpi.com

The spectrum of Dimethomorph would display characteristic bands corresponding to its structural features. These analyses are rapid, non-destructive, and useful for confirming the presence of key functional groups and for quality control purposes.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) (Illustrative) | Vibrational Mode |

| C=O (Amide) | 1670 - 1630 | Stretch |

| C=C (Aromatic/Alkene) | 1610 - 1450 | Stretch |

| C-O-C (Ether) | 1260 - 1050 | Asymmetric/Symmetric Stretch |

| C-N (Amine) | 1250 - 1020 | Stretch |

| C-H (Aromatic) | 3100 - 3000 | Stretch |

| C-H (Aliphatic) | 3000 - 2850 | Stretch |

| C-Cl | 800 - 600 | Stretch |

Chromatographic Methodologies for Isomer Separation and Purity Assessment

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for separating the (E) and (Z) isomers of Dimethomorph and for assessing the purity of the substance. sigmaaldrich.comnih.gov Since isomers often have identical mass spectra and very similar physical properties, their separation prior to detection is critical.

Normal-phase HPLC is particularly effective for separating geometric isomers. unt.edu The choice of a suitable stationary phase (e.g., silica) and a non-polar mobile phase allows for differential interaction with the isomers, leading to their separation. Method parameters such as mobile phase composition and column temperature are carefully optimized to achieve baseline resolution. glsciences.com Reversed-phase HPLC can also be employed, often with mixed-mode columns that offer alternative selectivity for challenging separations. sielc.comupwr.edu.pl These validated HPLC methods are fundamental for quality control, ensuring the correct isomeric ratio and the absence of impurities. nih.gov

| Parameter | Typical HPLC Configuration for Isomer Separation |

| Mode | Normal Phase or Reversed-Phase with specialized selectivity |

| Stationary Phase | Silica Gel (Normal Phase) unt.edu or C18/Mixed-Mode (Reversed-Phase) sielc.com |

| Mobile Phase | Heptane/Isopropanol (Normal Phase) unt.edu or Acetonitrile/Water Buffer (Reversed-Phase) |

| Detector | UV-Vis (e.g., at 245 nm) unt.edu |

| Key Application | Separation of (E) and (Z) isomers, purity assessment against impurities |

Metabolite Identification and Biotransformation Research

Elucidation of Metabolic Pathways in Biological Systems

The metabolism of Dimethomorph has been studied in various biological systems, including plants, animals, and soil microorganisms. chemicalbook.comchemicalbook.com The primary metabolic pathways involve a series of biotransformation reactions that alter the parent compound's structure. chemicalbook.com

A key metabolic process is the O-demethylation of one of the methoxy (B1213986) groups on the dimethoxyphenyl ring, which leads to the formation of phenolic metabolites. chemicalbook.com These can then undergo further conjugation reactions. chemicalbook.comchemicalbook.com Another significant pathway involves the oxidation of the morpholine (B109124) ring , specifically on one of the CH2 groups. chemicalbook.com Furthermore, cleavage and opening of the morpholine ring have been observed as part of its degradation process. chemicalbook.com

In rats, orally administered Dimethomorph is rapidly excreted in urine and feces. nih.gov The metabolites found in urine are primarily the result of demethylation of the dimethoxyphenyl ring and oxidation of the morpholine ring. nih.gov Biliary metabolites have also been noted to be a significant portion of the excreted products. nih.gov

Phase I reactions: These include oxidation and hydrolysis, which introduce or expose functional groups on the parent molecule. semanticscholar.org For Dimethomorph, this primarily involves demethylation and ring oxidation. chemicalbook.com

Phase II reactions: These involve the conjugation of the Phase I metabolites with endogenous molecules, such as sugars (glycosylation), to increase their water solubility and facilitate excretion. semanticscholar.org

The series of chemical reactions that break down and synthesize molecules like Dimethomorph are known as metabolic pathways. uomustansiriyah.edu.iqnumberanalytics.com These pathways are catalyzed by specific enzymes at each step. numberanalytics.comwikipedia.org

Identification and Characterization of Primary and Secondary Metabolites

The biotransformation of Dimethomorph results in the formation of various primary and secondary metabolites. Primary metabolites are directly involved in the normal growth and development of an organism, while secondary metabolites are not directly involved in these processes but often have ecological functions. ijcmas.comnih.govsemanticscholar.org

Primary Metabolites: The initial products of Dimethomorph's breakdown are considered its primary metabolites. A key identified primary metabolite is dimethomorph-demethyl . semanticscholar.org This metabolite is formed through the O-demethylation of the parent compound. chemicalbook.com

Secondary Metabolites: Following the initial transformation, the primary metabolites can undergo further reactions to form secondary metabolites. nih.gov For instance, dimethomorph-demethyl can be conjugated with a hexose (B10828440) sugar to form dimethomorph-demethyl glycoside . semanticscholar.org The characterization of these metabolites is essential for a complete understanding of the biotransformation of Dimethomorph. nih.gov

A study on grapes identified several metabolites of Dimethomorph, confirming the pathways of demethylation and subsequent glycosylation. semanticscholar.org

Table 1: Identified Metabolites of Dimethomorph

| Metabolite Name | Chemical Formula | Type | Metabolic Reaction |

|---|---|---|---|

| Dimethomorph-demethyl | C20H20ClNO4 | Primary | O-demethylation |

| Dimethomorph-demethyl glycoside | C26H30ClNO9 | Secondary | Glycosylation |

Research on Isomer Interconversion Dynamics (e.g., Photochemical Isomerization)

Dimethomorph exists as a mixture of (E)- and (Z)-isomers. chemicalbook.comnih.gov Research has shown that these isomers can interconvert, particularly under the influence of UV light, a process known as photochemical isomerization. chemicalbook.comchemicalbook.com While both isomers are present in the commercial formulation, the (Z)-isomer is primarily responsible for the fungicidal activity. chemicalbook.com

The stability of Dimethomorph is noteworthy; it is hydrolytically and thermally stable under normal conditions and can be stable for over five years in the dark. nih.gov However, exposure to sunlight facilitates the interconversion of the (E)- and (Z)-isomers. nih.gov This dynamic interconversion is a critical factor in its environmental fate and efficacy. core.ac.ukrsc.org

Studies on the isomerization dynamics of similar complex molecules often employ advanced techniques like ultrafast transient x-ray absorption spectroscopy and molecular dynamics simulations to understand the mechanisms of interconversion between different isomeric forms. chemrxiv.orgchalmers.se

Advanced Analytical Strategies for Metabolite Profiling

The identification and quantification of Dimethomorph and its metabolites require sophisticated analytical techniques. Metabolite profiling, a key aspect of metabolomics, aims to provide a comprehensive analysis of all metabolites in a biological system. numberanalytics.comcelerion.com

Advanced analytical platforms commonly used for this purpose include:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful and versatile technique for separating and identifying a wide range of metabolites, including polar and non-polar compounds. numberanalytics.comhumanmetabolome.com High-resolution mass spectrometry (HR-MS) coupled with liquid chromatography is particularly effective for identifying unknown metabolites. celerion.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile metabolites. numberanalytics.com It offers high chromatographic resolution and extensive compound libraries for identification.

Tandem Mass Spectrometry (MS/MS): This technique is used to further elucidate the structure of metabolites by fragmenting the parent ions and analyzing the resulting fragment ions. researchgate.net

In a study on grapes, an ultra-high-performance liquid chromatography-high resolution mass spectrometry (UHPLC–(HR)MS) method was utilized for screening pesticide metabolites, including those of Dimethomorph. semanticscholar.org The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common sample preparation procedure for extracting pesticide residues from various matrices before instrumental analysis. semanticscholar.org

The data generated from these analytical techniques is processed using various statistical and informatic tools to identify significant metabolites and metabolic pathways. numberanalytics.comresearchgate.net

Chemical Biology Applications and Evolving Research Directions

Development and Application of Myclobutanil (B1676884) as a Chemical Probe

A chemical probe is a small molecule used to study and manipulate biological systems. Myclobutanil's function as a specific inhibitor of the enzyme 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi, makes it a valuable tool for dissecting this essential fungal process. mdpi.com Its interaction with cytochrome P450 enzymes is central to its activity. google.com

In research, myclobutanil has been utilized to probe the molecular interactions between small molecules and major plasma proteins. For instance, studies using multispectroscopic techniques and molecular modeling have investigated the binding of myclobutanil to human serum albumin (HSA). acs.org These studies revealed that the binding process is primarily driven by hydrophobic and electrostatic interactions, causing slight conformational changes in the protein. acs.org Such research is crucial for understanding the potential bioactivity and disposition of fungicides in non-target organisms.

Furthermore, myclobutanil has been employed in toxicological studies to understand chemical-induced liver effects. In a comparative study with other conazoles, myclobutanil was used to assess transcriptional dose-response and its relation to tumorigenic potency. oup.com These investigations use myclobutanil as a probe to link gene expression changes to specific cellular pathways, such as CAR/RXR activation and NRF2-mediated oxidative stress, providing insights into its mode of action at a molecular level. oup.com

Investigations into Broader Biological System Interactions (e.g., plant-pathogen systems)

The primary application of myclobutanil is in managing plant-pathogen systems. It is a systemic fungicide with both protective and curative properties against a wide array of fungal pathogens, including those causing diseases like chrysanthemum white rust (Puccinia horiana). apsnet.org Research has demonstrated its effectiveness when applied after inoculation, where it can prevent disease development by inhibiting the pathogen. apsnet.org Myclobutanil acts by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes, thereby disrupting fungal growth and development. mdpi.com

Beyond its direct fungicidal action, studies have explored its impact on the broader soil microbiome. High doses of myclobutanil have been shown to affect the enzymatic activity in soil, for example by significantly impacting dehydrogenase activity. mdpi.com This indicates that myclobutanil can interact with and potentially alter the populations of non-target microorganisms in the soil, including bacteria and yeasts, thereby influencing soil health. mdpi.com

The interaction is not limited to microbes. In the context of plant-pathogen interactions, the plant's own defense mechanisms are a key component. The application of fungicides like myclobutanil is part of a complex interplay between the plant, the pathogen, and the chemical agent. mdpi.comcabidigitallibrary.org The development of effective disease management strategies relies on understanding these tripartite interactions. frontiersin.orgnih.gov

Synergistic Effects with Other Active Agents in Research Models

The investigation of synergistic effects, where the combined effect of two or more agents is greater than the sum of their individual effects, is a significant area of research. Myclobutanil has been studied in combination with other active compounds, often to enhance its efficacy or broaden its spectrum of activity.

A notable example is the combination of myclobutanil with potassium phosphite (B83602) (Pi) for controlling pear scab (Venturia pirina). isa-arbor.com Studies have shown a positive synergistic effect between a reduced dose of myclobutanil and Pi, leading to improved disease control compared to the individual application of each compound. isa-arbor.com This synergy allows for a reduction in the amount of synthetic fungicide used while maintaining high efficacy.

In other research models, synergistic effects have been observed when myclobutanil is combined with certain insecticides. For instance, combinations with neonicotinoids have been noted to produce synergistic toxicity in non-target organisms like honeybees and zebrafish embryos. apiculture.comresearchgate.net One study on zebrafish embryos found that a mixture of myclobutanil and the insecticide thiamethoxam (B1682794) caused synergistic toxicity by impairing antioxidant and detoxification enzymes. researchgate.net

Furthermore, commercial formulations often combine myclobutanil with other fungicides like sulfur to enhance performance. afepasa.com This combination is reported to have a synergistic effect, providing preventive, curative, and eradicating action against fungi like oidium. afepasa.com Another patented formulation combines myclobutanil with carbendazim (B180503) to expand the bactericidal spectrum and improve efficacy against various vegetable diseases. google.com

Below is a table summarizing research findings on the synergistic effects of Myclobutanil with other agents.

| Combined Agent | Research Model | Observed Synergistic Effect | Reference |

|---|---|---|---|

| Potassium Phosphite | Pear Scab (Venturia pirina) | Improved disease control efficacy. | isa-arbor.com |

| Thiamethoxam (Insecticide) | Zebrafish Embryos | Increased toxicity through oxidative stress and disruption of immune and endocrine systems. | researchgate.net |

| Sulfur | Fungal Pathogens (e.g., Oidium) | Enhanced preventive, curative, and eradicating action. | afepasa.com |

| Carbendazim | Vegetable Pathogens (e.g., Fusarium) | Expanded bactericidal spectrum and improved disease control. | google.com |

Future Research Avenues and Potential for Novel Modulators

The continued use of fungicides like myclobutanil faces challenges such as the development of resistance in fungal populations. nih.gov This necessitates a constant search for new fungicides and novel treatment strategies. nih.gov Future research is likely to focus on several key areas.

One promising avenue is the development of novel modulators based on the structure and mode of action of existing compounds like myclobutanil. Understanding the precise molecular interactions between myclobutanil and its target enzyme, 14α-demethylase, can guide the design of new inhibitors with improved efficacy or a different resistance profile. mdpi.com Computational approaches, such as molecular docking, are valuable tools in this endeavor, helping to predict the binding of new molecules to the target site. mdpi.comacs.org

Research into the enantiomers of myclobutanil presents another future direction. Studies have shown that the two stereoisomers of myclobutanil can have different levels of activity against target organisms and different toxicities towards non-target organisms. mdpi.com Future research could focus on developing enantiomerically pure formulations that maximize fungicidal activity while minimizing environmental impact. mdpi.com This approach aligns with a broader trend towards developing more targeted and environmentally benign pesticides.

Furthermore, exploring novel delivery systems and formulations represents a key research avenue. The development of biofungicides and the use of chelating agents to increase the bioavailability of fungicides are emerging as environmentally friendly strategies. mdpi.com Future work may involve integrating myclobutanil or novel modulators derived from it into such advanced systems to enhance their effectiveness and sustainability in controlling plant diseases. mdpi.com The ongoing evaluation of myclobutanil in combination with other synthetic fungicides and biocontrol agents will also continue to be an important area of research to devise integrated disease management programs. isa-arbor.comresearcherslinks.com

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic techniques are recommended for characterizing C21H22ClNO4 and ensuring structural accuracy?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use <sup>13</sup>C NMR to confirm carbon environments, particularly for distinguishing isomers (e.g., δ = 170.53 for carbonyl groups in Dimethomorph ).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (387.1237 for Dimethomorph ) and fragment patterns to differentiate between structural analogs.

- HPLC : Ensure purity (>98%) via retention time consistency and peak resolution, as demonstrated for Palmatine chloride .

- Cross-Referencing : Compare data with published crystallographic or synthetic studies to resolve ambiguities (e.g., Dimethomorph’s monoclinic crystal system ).

Q. How should researchers approach the synthesis of C21H22ClNO4 derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Experimental Design : Follow guidelines for reproducible synthesis, including detailed reaction conditions (solvents, catalysts) and purification steps (e.g., column chromatography) .

- Characterization : Prioritize NMR and HRMS for derivative validation. For novel compounds, provide full spectral data and purity metrics (>95%) in supplementary materials .

- Documentation : Maintain lab notebooks with step-by-step protocols and raw data to enable replication .

Q. What are the best practices for validating sample purity in pharmacological or agricultural studies involving C21H22ClNO4?

- Methodological Answer :

- Chromatography : Use HPLC with UV detection (e.g., λ = 280 nm for Palmatine chloride ) or LC-MS for trace impurity detection.

- Melting Point Analysis : Compare observed values with literature data (e.g., Dimethomorph’s crystalline properties ).

- Batch Consistency : Test multiple synthesis batches to ensure reproducibility .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in C21H22ClNO4 polymorphs or stereoisomers?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction (SC-XRD) : Determine unit cell parameters (e.g., Dimethomorph’s monoclinic P21/c space group, a = 6.6238 Å, β = 97.1674° ).

- Comparative Analysis : Overlay crystal structures with computational models (e.g., density functional theory) to validate stereochemistry .

- Data Deposition : Submit crystallographic data to repositories (e.g., Cambridge Structural Database) for peer validation .

Q. What strategies are effective in resolving contradictions in biological activity data between studies on C21H22ClNO4?

- Methodological Answer :

- Source Verification : Confirm compound identity (e.g., distinguish Palmatine chloride [IDO inhibitor from Dimethomorph [fungicide ) using CAS registry numbers (e.g., 10605-02-4 vs. 110488-70-5 ).

- Meta-Analysis : Compare experimental conditions (e.g., fungal strain variability in Dimethomorph’s EC50 values ).

- Controlled Replication : Repeat conflicting studies under standardized protocols .

Q. How can computational modeling elucidate C21H22ClNO4’s interaction with biological targets like Aurora kinases or fungal enzymes?

- Methodological Answer :

- Molecular Docking : Use software (e.g., AutoDock Vina) to simulate binding to Aurora kinase’s ATP-binding pocket .

- Molecular Dynamics (MD) : Assess stability of Dimethomorph’s interaction with oomycete CYP51 enzymes .

- QSAR Models : Corclude substituent effects on antifungal activity using Hammett constants .

Q. What advanced analytical approaches are recommended for identifying C21H22ClNO4 metabolites in environmental or pharmacological systems?

- Methodological Answer :

- High-Resolution LC-MS/MS : Detect demethylated (C20H20ClNO4, m/z 374.1154) or glycosylated metabolites (C26H30ClNO9, m/z 536.1682 ).

- Isotopic Labeling : Track <sup>13</sup>C or <sup>2</sup>H labels in metabolic pathways .

- Data Interpretation : Use fragmentation patterns (e.g., m/z 70.0271 for morpholine ring cleavage ) to confirm metabolite structures.

Methodological Frameworks

Q. How should researchers design experiments to investigate C21H22ClNO4’s dual roles as a phytochemical and pesticide?

- Guidelines :

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

- PICO Framework : Define Population (e.g., fungal strains), Intervention (compound concentration), Comparison (positive controls), and Outcomes (EC50 values) .

- Ethical Review : Address environmental impact in pesticide studies .

Q. What are the key considerations for publishing contradictory data on C21H22ClNO4?

- Guidelines :

- Transparency : Disclose synthesis protocols and analytical conditions in supplementary materials .

- Peer Review : Submit raw data (e.g., NMR spectra, crystallographic files) for independent validation .

- Contextualization : Discuss potential causes (e.g., isomerism, impurity profiles) in the discussion section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.